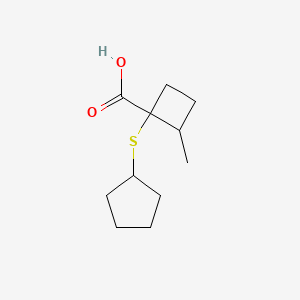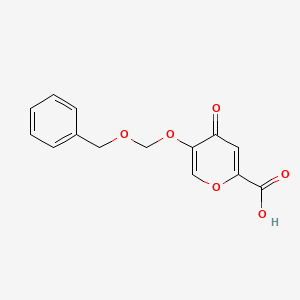
5-((Benzyloxy)methoxy)-4-oxo-4H-pyran-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((Benzyloxy)methoxy)-4-oxo-4H-pyran-2-carboxylic acid is an organic compound that belongs to the class of pyranones This compound is characterized by the presence of a benzyloxy group, a methoxy group, and a carboxylic acid group attached to a pyranone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Benzyloxy)methoxy)-4-oxo-4H-pyran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the benzyloxy group.
Another synthetic route involves the use of 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid as a starting material. This compound can be reacted with benzyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid to form the desired product. The reaction is usually conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
5-((Benzyloxy)methoxy)-4-oxo-4H-pyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild to moderate conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
5-((Benzyloxy)methoxy)-4-oxo-4H-pyran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, the compound is explored as a lead compound in drug discovery and development. Its derivatives may serve as candidates for new pharmaceuticals.
Industry: In the chemical industry, the compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
作用機序
The mechanism of action of 5-((Benzyloxy)methoxy)-4-oxo-4H-pyran-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological activity being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in anticancer studies, it may interfere with cell signaling pathways.
類似化合物との比較
Similar Compounds
5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid: Lacks the benzyloxy group, making it less hydrophobic and potentially less bioactive.
5-Benzyloxy-4-oxo-4H-pyran-2-carboxylic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-Oxo-4H-pyran-2-carboxylic acid: The simplest structure in this series, lacking both benzyloxy and methoxy groups.
Uniqueness
5-((Benzyloxy)methoxy)-4-oxo-4H-pyran-2-carboxylic acid is unique due to the presence of both benzyloxy and methoxy groups. These functional groups contribute to its distinct chemical and biological properties. The combination of these groups enhances its reactivity and potential for diverse applications in research and industry.
特性
分子式 |
C14H12O6 |
|---|---|
分子量 |
276.24 g/mol |
IUPAC名 |
4-oxo-5-(phenylmethoxymethoxy)pyran-2-carboxylic acid |
InChI |
InChI=1S/C14H12O6/c15-11-6-12(14(16)17)19-8-13(11)20-9-18-7-10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,16,17) |
InChIキー |
YKXDMHXGPRQOMJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COCOC2=COC(=CC2=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


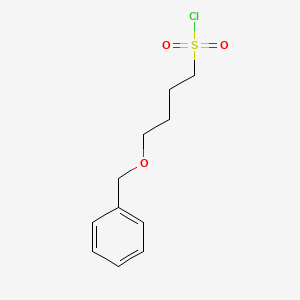

![2-([1,1'-Biphenyl]-2-yl)-1,2-diphenylethanone](/img/structure/B13077366.png)

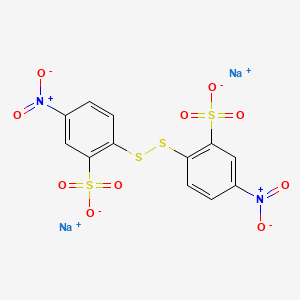
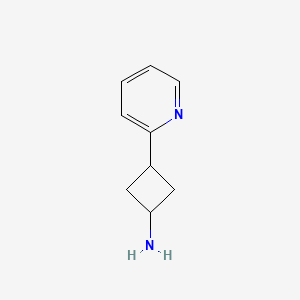
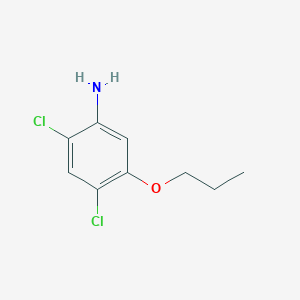


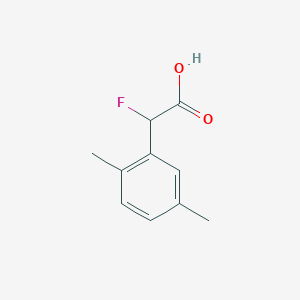

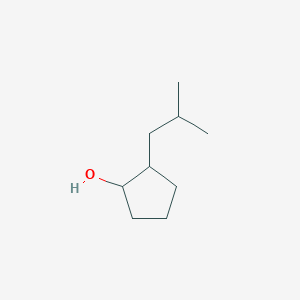
![Ethyl6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B13077412.png)
